5-Chloro-N-propylpyrimidin-2-amine
Description
5-Chloro-N-propylpyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at the 5-position and an N-propylamine substituent at the 2-position of the pyrimidine ring. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their role as kinase inhibitors, antiviral agents, and intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
5-chloro-N-propylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVFBKHADMTBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Alkylamine vs. Cycloalkylamine : The N-propyl group in this compound likely increases lipophilicity compared to the N-cyclopropyl analog, which may improve membrane permeability but reduce aqueous solubility .
- Halogenation Patterns: The single chlorine in the target compound contrasts with dichloro or iodo-substituted analogs.
- Heterocycle Core : Pyridine-based analogs (e.g., 5-Chloro-4-iodo-N-isopropylpyridin-2-amine) differ in ring electronegativity and hydrogen-bonding capacity compared to pyrimidines, impacting target selectivity .
Notes
- References correspond to the provided evidence IDs (e.g., ).
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